

Application Notes and Protocols: Ammonium Hydroxide in Qualitative Inorganic Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hydroxide, a solution of ammonia in water (NH₃(aq)), is a cornerstone reagent in classical qualitative inorganic analysis. Its dual functionality as a weak base and a complexing agent makes it an invaluable tool for the systematic separation and identification of metal cations. By controlling the pH and exploiting the formation of insoluble hydroxides and soluble ammine complexes, ammonium hydroxide allows for the selective precipitation and subsequent identification of various metal ions. These application notes provide a detailed overview of the principles, quantitative data, and experimental protocols for the use of ammonium hydroxide in the separation and confirmation of key cations.

Principles of Application

The utility of ammonium hydroxide in qualitative analysis stems from two primary chemical principles:

Precipitation of Metal Hydroxides: As a weak base, ammonium hydroxide provides a
controlled concentration of hydroxide ions (OH⁻) in solution. This allows for the selective
precipitation of metal hydroxides with low solubility products (Ksp). The concentration of OH⁻
can be further controlled by the common ion effect through the addition of ammonium
chloride (NH₄Cl), which suppresses the ionization of ammonia and prevents the precipitation



of hydroxides of cations from later analytical groups (e.g., Mg²⁺). Cations such as Fe³⁺, Al³⁺, and Cr³⁺ are effectively precipitated as their respective hydroxides.[1]

• Formation of Soluble Ammine Complexes: In the presence of excess ammonium hydroxide, some metal cations that initially form hydroxide precipitates will redissolve due to the formation of soluble ammine complexes. This is a ligand exchange reaction where ammonia molecules displace water molecules or hydroxide ions coordinated to the metal ion. Cations like Cu²⁺ and Zn²⁺ exhibit this behavior, forming characteristic deep blue and colorless solutions, respectively.[2][3] This differential solubility in excess ammonium hydroxide is a key separation and identification step.

Quantitative Data

The selective precipitation and dissolution of cations are governed by their respective solubility product constants (Ksp) and the formation constants (Kf) of their ammine complexes.

Table 1: Solubility Product Constants (Ksp) of Relevant

Metal Hydroxides at 25°C

Cation	Hydroxide Precipitate	Ksp Value
Iron(III)	Fe(OH)₃	2.79 x 10 ⁻³⁹
Aluminum	Al(OH)3	1.3×10^{-33}
Chromium(III)	Cr(OH)₃	6.3 x 10 ⁻³¹
Copper(II)	Cu(OH) ₂	2.2 x 10 ⁻²⁰
Zinc(II)	Zn(OH)2	3.0 x 10 ⁻¹⁷
Iron(II)	Fe(OH)2	4.87 x 10 ⁻¹⁷

Source: Compiled from multiple sources.

Table 2: Overall Formation Constants (Kf) of Relevant Ammine Complexes at 25°C



Cation	Ammine Complex	Kf Value
Copper(II)	[Cu(NH ₃) ₄] ²⁺	2.1 x 10 ¹³
Zinc(II)	[Zn(NH ₃) ₄] ²⁺	7.8 x 10 ⁸

Source: Compiled from multiple sources.[4][5]

Experimental Protocols

The following protocols detail the separation and identification of Group III cations (Fe³⁺, Al³⁺, Cr³⁺) and the confirmatory tests for other relevant cations using ammonium hydroxide.

Protocol 1: Separation and Identification of Group III Cations (Fe³⁺, Al³⁺, Cr³⁺)

This protocol outlines the precipitation of Group III cations using ammonium hydroxide in the presence of ammonium chloride, followed by their separation and individual confirmation.

Materials:

- Test solution containing Group III cations
- 6 M Hydrochloric acid (HCl)
- Solid Ammonium chloride (NH₄Cl)
- 6 M Ammonium hydroxide (NH₃(aq))
- 6 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- 1 M Barium chloride (BaCl₂)
- Aluminon reagent (0.1%)
- 6 M Nitric acid (HNO₃)

Methodological & Application





- Potassium hexacyanoferrate(II) solution (K₄[Fe(CN)₆])
- Centrifuge
- Test tubes
- Litmus paper
- Water bath

Procedure:

- Precipitation of Group III Hydroxides: a. To 2 mL of the test solution, add 1-2 drops of 6 M HCl to ensure it is acidic. b. Add approximately 0.5 g of solid NH₄Cl and stir to dissolve. c. Add 6 M NH₃(aq) dropwise while stirring until the solution is alkaline to litmus paper. Add a slight excess (1-2 drops). d. A precipitate indicates the presence of Group III cations (Fe(OH)₃ reddish-brown, Al(OH)₃ white gelatinous, Cr(OH)₃ grayish-green).[1] e. Centrifuge the mixture and decant the supernatant liquid, which can be tested for cations of subsequent groups. Wash the precipitate with a small amount of water containing a little NH₄Cl and centrifuge again, discarding the washing.
- Separation of Fe³⁺ from Al³⁺ and Cr³⁺: a. To the precipitate from step 1e, add 2 mL of 6 M NaOH and 1 mL of 3% H₂O₂. b. Heat the mixture in a boiling water bath for 5 minutes. This will keep Fe(OH)₃ as a precipitate while Al³⁺ forms the soluble tetrahydroxoaluminate(III) ion ([Al(OH)₄]⁻) and Cr³⁺ is oxidized to the soluble yellow chromate ion (CrO₄²⁻). c. Centrifuge the mixture. Decant the supernatant liquid (containing Al³⁺ and Cr³⁺) into a separate test tube. The remaining precipitate is likely Fe(OH)₃.
- Confirmation of Fe³⁺: a. Wash the precipitate from step 2c with hot water and centrifuge, discarding the washing. b. Dissolve the precipitate in a few drops of 6 M HCl. c. To the resulting solution, add a few drops of K₄[Fe(CN)₆] solution. The formation of a deep blue precipitate (Prussian blue) confirms the presence of Fe³⁺.[6]
- Separation and Confirmation of Al³⁺: a. To the supernatant from step 2c, add 6 M HCl dropwise until it is acidic. b. Add 6 M NH₃(aq) until the solution is alkaline. A white gelatinous precipitate of Al(OH)₃ indicates the presence of Al³⁺. c. To confirm, centrifuge and discard the supernatant. Dissolve the precipitate in a few drops of 6 M HCl. d. Add 2 drops of aluminon



reagent, then add 6 M NH₃(aq) dropwise until the solution is alkaline. The formation of a red "lake" (a precipitate of Al(OH)₃ with adsorbed aluminon) confirms the presence of Al³⁺.[2][7]

• Confirmation of Cr³+: a. To the supernatant from step 4b (or a portion of the supernatant from 2c made acidic with acetic acid), add 1 M BaCl₂ solution. b. The formation of a yellow precipitate of BaCrO₄ confirms the presence of Cr³+ (originally as CrO₄²⁻). c. To further confirm, centrifuge the precipitate, discard the supernatant, and dissolve the precipitate in a few drops of 6 M HNO₃. Add a drop of 3% H₂O₂. The formation of a transient, intense blue color due to chromium peroxide (CrO₅) confirms the presence of chromium.[8]

Protocol 2: Confirmatory Test for Cu²⁺

This protocol is used when a cation is suspected to be Cu²⁺, often after observing a blue solution.

Materials:

- Test solution containing Cu²⁺
- 6 M Ammonium hydroxide (NH₃(aq))

Procedure:

- To 1 mL of the test solution, add 6 M NH₃(aq) dropwise.
- Initially, a pale blue precipitate of copper(II) hydroxide, Cu(OH)2, will form.
- Continue adding excess 6 M NH₃(aq). If Cu²+ is present, the precipitate will dissolve, and a
 deep, intense blue solution will form, indicating the formation of the tetraamminecopper(II)
 complex ion, [Cu(NH₃)₄]²+.[2]

Protocol 3: Confirmatory Test for Zn²⁺

This protocol is used to differentiate Zn²⁺ from other cations that form white hydroxide precipitates.

Materials:



- Test solution containing Zn2+
- 6 M Ammonium hydroxide (NH₃(aq))

Procedure:

- To 1 mL of the test solution, add 6 M NH₃(aq) dropwise.
- A white precipitate of zinc hydroxide, Zn(OH)2, will form.
- Continue adding excess 6 M NH₃(aq). If Zn²⁺ is present, the precipitate will dissolve, and a colorless solution will be formed due to the formation of the tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺.[2]

Visualizations

Diagram 1: Workflow for the Separation of Group III Cations

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